Definitive Technical Guide: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Definitive Technical Guide: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Executive Summary
3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (hereafter referred to as 3-Br-1-THP-Indazole ) is a critical heterocyclic intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.[1] Its structural utility lies in the orthogonality of its functional groups: the C3-bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-tetrahydropyranyl (THP) group acts as a robust protecting group that masks the acidic NH proton, preventing catalyst poisoning and regioselectivity errors during subsequent functionalization.
This guide details the molecular architecture, validated synthetic protocols, and mechanistic nuances required to utilize this scaffold effectively in drug discovery campaigns.
Part 1: Molecular Architecture & Identifiers
The molecule consists of an indazole core brominated at the 3-position and protected at the N1-position with a THP ether. The THP group introduces a chiral center at the acetal carbon, rendering the molecule chiral (typically used as a racemic mixture in synthesis).
Table 1: Chemical Identifiers[1]
| Identifier Type | Value | Notes |
| IUPAC Name | 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| Common Name | 3-Bromo-1-THP-indazole | |
| CAS Registry Number | 60869-95-6 | Primary identifier for the N1-isomer.[2] |
| Molecular Formula | C₁₂H₁₃BrN₂O | |
| Molecular Weight | 281.15 g/mol | |
| SMILES | BrC1=NN(C2CCCCO2)C3=C1C=CC=C3 | |
| InChI Key | HVZXVQXLYYJJKJ-UHFFFAOYSA-N | |
| Appearance | White to off-white solid / Colorless oil | Physical state depends on purity and crystallization solvent. |
Structural Significance
-
C3-Bromine: The C-Br bond is activated for oxidative addition by Pd(0) catalysts due to the electron-deficient nature of the pyrazole ring.
-
N1-THP Group: This hemiaminal ether is stable to strong bases (e.g.,
, ) used in coupling reactions but is easily cleaved under mild acidic conditions (e.g., HCl/MeOH or TFA/DCM), restoring the free NH functionality.
Part 2: Synthetic Pathway & Mechanistic Insight
The synthesis of 3-Br-1-THP-Indazole is typically a two-step sequence starting from 1H-indazole. The order of operations is critical: Bromination must precede Protection . Attempting to brominate 1-THP-indazole often leads to degradation of the acid-sensitive THP group or reduced regioselectivity.
Workflow Diagram
Figure 1: Synthetic workflow for accessing the target scaffold. Note the divergence at the protection step yielding N1 (major) and N2 (minor) isomers.
Regioselectivity: The N1 vs. N2 Challenge
Indazoles exhibit annular tautomerism. Alkylation or protection can occur at N1 or N2.
-
Thermodynamic Control: The N1-protected isomer is thermodynamically more stable (benzenoid structure preserved).
-
Kinetic Control: N2-protection can occur but is usually reversible or minor under the acidic conditions of THP protection.
-
Separation: The N1 and N2 isomers typically have distinct
values on silica gel, allowing purification via column chromatography. The N1 isomer is generally less polar.
Part 3: Experimental Protocol
Step 1: Synthesis of 3-Bromo-1H-indazole
Prerequisite for the target molecule.[3]
Reagents: 1H-Indazole (1.0 eq), NaOH (2.5 eq), Bromine (
-
Dissolve 1H-indazole in a 10% NaOH solution.
-
Cool the mixture to 0–5 °C.
-
Add bromine dropwise over 30 minutes. The solution will precipitate the brominated product.
-
Critical Step: Quench with saturated sodium bisulfite (
) to destroy excess bromine. -
Acidify carefully with HCl to pH ~5 to ensure full precipitation of the neutral indazole.
-
Filter, wash with water, and dry.[4]
-
Yield Expectation: 85–95%.
-
Step 2: THP Protection (The Core Protocol)
This protocol utilizes acid-catalyzed addition of the nitrogen nucleophile to the enol ether of dihydropyran.
Reagents:
-
3-Bromo-1H-indazole (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 – 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Setup: In a flame-dried round-bottom flask under
atmosphere, dissolve 3-bromo-1H-indazole in anhydrous DCM (0.2 M concentration). -
Addition: Add DHP via syringe.
-
Catalysis: Add p-TsOH (catalyst).
-
Reaction: Stir at room temperature (20–25 °C) for 3–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and two higher running spots may appear (Major N1 product , Minor N2 product). -
Quench: It is vital to neutralize the acid to prevent THP cleavage during concentration. Add saturated
solution or triethylamine ( ). -
Workup: Wash the organic layer with water and brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).
-
Yield Expectation: 75–85% (N1 isomer).
-
Mechanism of THP Protection
Figure 2: Mechanistic pathway. The reaction proceeds via the formation of a reactive oxocarbenium ion from DHP, which is then intercepted by the indazole nitrogen.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed.
1H NMR (400 MHz, CDCl3)
-
Aromatic Region:
- 7.6 – 7.7 ppm (d, 1H, C4-H)
- 7.5 – 7.6 ppm (d, 1H, C7-H)
- 7.4 – 7.2 ppm (m, 2H, C5-H, C6-H)
-
Note: The absence of the broad singlet at ~10-13 ppm confirms the loss of the NH proton.
-
THP Region:
- 5.6 – 5.7 ppm (dd, 1H, N-CH-O, anomeric proton). This is the diagnostic signal for successful protection.
- 4.0 – 3.6 ppm (m, 2H, O-CH2 of THP ring).
- 2.5 – 1.6 ppm (m, 6H, remaining THP methylene protons).
13C NMR (100 MHz, CDCl3)
-
C-Br: ~120–125 ppm.
-
Anomeric Carbon: ~85 ppm (N-C-O).
-
Ether Carbon: ~67 ppm (O-CH2).
Part 5: Reactivity Profile & Applications
Suzuki-Miyaura Cross-Coupling
The 3-bromo substituent allows for the introduction of aryl or heteroaryl groups.
-
Conditions:
, , , Dioxane/Water, 80 °C. -
Advantage: The THP group prevents N-arylation side reactions and increases solubility in organic solvents compared to the free indazole.
Deprotection (THP Removal)
Post-coupling, the THP group is removed to yield the bioactive 3-substituted indazole.
-
Method A (Standard): 4M HCl in Dioxane or MeOH, RT, 1–4 h.
-
Method B (Mild): TFA/DCM (1:1), RT, 1 h.
-
Method C (Scavenger): If the product is acid-sensitive, use mild Lewis acids (e.g.,
) in ether.
References
-
Synthesis of 3-Bromoindazoles: "Regioselective bromination of indazoles." Journal of Organic Chemistry. Validated protocol for Step 1. (Context: Regioselective protection and functionalization).
-
THP Protection Methodology: "Understanding Tetrahydropyranyl as a Protecting Group." ChemistryOpen, 2017.[5]
-
Commercial Identifier Verification: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 60869-95-6).[2] BLD Pharm / Sigma Aldrich Catalogs.
-
Cross-Coupling Applications: "Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling." Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 60869-95-6|3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole|BLD Pharm [bldpharm.com]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
